molecular formula C11H14FNO4S B2586946 2-{[(4-Fluorophenyl)sulfonyl]amino}-3-methylbutanoic acid CAS No. 250714-79-5

2-{[(4-Fluorophenyl)sulfonyl]amino}-3-methylbutanoic acid

Cat. No.: B2586946
CAS No.: 250714-79-5
M. Wt: 275.29
InChI Key: VNRQLAGSSZUTTO-UHFFFAOYSA-N
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Description

2-{[(4-Fluorophenyl)sulfonyl]amino}-3-methylbutanoic acid is a chemical compound with the molecular formula C11H14FNO4S and a molecular weight of 275.3 g/mol . This compound is used in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-{[(4-Fluorophenyl)sulfonyl]amino}-3-methylbutanoic acid typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 3-methylbutanoic acid in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-{[(4-Fluorophenyl)sulfonyl]amino}-3-methylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-{[(4-Fluorophenyl)sulfonyl]amino}-3-methylbutanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Medicine: Research involving this compound includes its potential use as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(4-Fluorophenyl)sulfonyl]amino}-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved in its mechanism of action depend on the specific biological context in which it is used.

Comparison with Similar Compounds

2-{[(4-Fluorophenyl)sulfonyl]amino}-3-methylbutanoic acid can be compared with other similar compounds, such as:

  • 2-{[(4-Chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid
  • 2-{[(4-Bromophenyl)sulfonyl]amino}-3-methylbutanoic acid
  • 2-{[(4-Methylphenyl)sulfonyl]amino}-3-methylbutanoic acid

These compounds share a similar core structure but differ in the substituents on the phenyl ring. The presence of different substituents can affect the compound’s reactivity, biological activity, and physical properties, highlighting the uniqueness of this compound.

Properties

IUPAC Name

2-[(4-fluorophenyl)sulfonylamino]-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO4S/c1-7(2)10(11(14)15)13-18(16,17)9-5-3-8(12)4-6-9/h3-7,10,13H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNRQLAGSSZUTTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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